molecular formula C9H15NO3 B1355806 1-Propanoylpiperidine-2-carboxylic acid CAS No. 1103289-56-0

1-Propanoylpiperidine-2-carboxylic acid

Cat. No.: B1355806
CAS No.: 1103289-56-0
M. Wt: 185.22 g/mol
InChI Key: VKARCZKZPJUTSF-UHFFFAOYSA-N
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Description

1-Propanoylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a propanoyl group and a carboxylic acid group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Scientific Research Applications

1-Propanoylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses, including drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for 1-Propanoylpiperidine-2-carboxylic acid is not detailed in the available literature, piperidine derivatives have been studied for their anticancer properties . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Safety and Hazards

The safety information for 1-Propanoylpiperidine-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

The synthesis of 1-Propanoylpiperidine-2-carboxylic acid can be achieved through various methods. One common approach involves the carboxylation of Grignard reagents. This method typically involves the reaction of a Grignard reagent with carbon dioxide, followed by protonation to yield the carboxylic acid . Another method includes the hydrolysis of nitriles, where a nitrile is heated with aqueous acid or base to form the carboxylic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Propanoylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1-Propanoylpiperidine-2-carboxylic acid can be compared with other carboxylic acids and piperidine derivatives:

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and applications

Properties

IUPAC Name

1-propanoylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKARCZKZPJUTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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